molecular formula C21H19NO3S2 B2634746 Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate CAS No. 922805-37-6

Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate

Cat. No.: B2634746
CAS No.: 922805-37-6
M. Wt: 397.51
InChI Key: VPQCMKHIXGUQJC-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a phenyl substituent at the 5-position, a 2-(phenylthio)acetamido group at the 3-position, and an ethyl ester at the 2-position. Thiophene derivatives are widely studied for their diverse pharmacological and material science applications, including antimicrobial activity and receptor targeting .

Properties

IUPAC Name

ethyl 5-phenyl-3-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-2-25-21(24)20-17(13-18(27-20)15-9-5-3-6-10-15)22-19(23)14-26-16-11-7-4-8-12-16/h3-13H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQCMKHIXGUQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring.

    Attachment of the phenylthioacetamido group: This can be done through nucleophilic substitution reactions, where a phenylthioacetamido group is attached to the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenyl and phenylthioacetamido groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Activity

Thiophene-based compounds, including Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate, have been investigated for their anti-inflammatory properties. Research indicates that thiophene derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. For instance, some thiophene derivatives have shown IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, suggesting their potential as effective anti-inflammatory agents .

1.2 Inhibition of Cancer Cell Proliferation

Studies have demonstrated that compounds with thiophene moieties exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance anticancer activity. This compound may serve as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth and metastasis .

Organic Synthesis Applications

2.1 Synthesis of Novel Thiophene Derivatives

The compound can be utilized as a precursor in the synthesis of more complex thiophene derivatives through various organic reactions. Its unique functional groups allow for further derivatization, making it a valuable building block in synthetic organic chemistry. For example, it can be employed in the synthesis of fused heterocycles or as an intermediate in the preparation of pharmaceuticals .

2.2 Catalytic Applications

Recent advancements suggest that thiophene derivatives can act as ligands or catalysts in metal-catalyzed reactions. The presence of electron-donating and electron-withdrawing groups in this compound could enhance its effectiveness as a catalyst in various organic transformations, including cross-coupling reactions and polymerizations .

Material Science Applications

3.1 Conductive Polymers

Research indicates that thiophene derivatives can be integrated into conductive polymers due to their electronic properties. This compound may contribute to the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and exhibit charge transport properties makes it a candidate for further exploration in this area .

Case Studies

StudyFindingsApplication
Study on Anti-inflammatory Activity Demonstrated significant inhibition of COX and LOX enzymes with IC50 values lower than diclofenacPotential anti-inflammatory drug development
Cytotoxicity Assessment Showed cytotoxic effects against breast cancer cell lines with SAR indicating enhanced activity with specific substitutionsLead compound for anticancer drug design
Synthesis of Novel Derivatives Utilized as an intermediate for synthesizing complex thiophene derivatives via various organic reactionsBuilding block for pharmaceutical synthesis

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthioacetamido group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other ethyl thiophene carboxylates allow for comparative analysis of substituent effects on physical properties, reactivity, and bioactivity. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Table 1: Comparative Analysis of Thiophene Derivatives
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Applications/Synthesis Notes Reference ID
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate 5-acetyl, 4-phenyl, 2-(phenylamino) C₂₃H₂₂N₂O₃S Not reported Antimicrobial activity; synthesized via Gewald reaction
Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate 5-acetamido, 4-cyano, 3-methyl C₁₂H₁₄N₂O₃S 185–187 Intermediate for hydrazone derivatives; acetylation of precursor
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-acetamido, 3-methyl, 2,4-dicarboxylate C₁₄H₁₇NO₅S Not reported Crystal structure reported; used in further functionalization
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate 5-acetyl, 4-phenyl, 2-(2-chlorobenzamido) C₂₄H₂₁ClN₂O₄S Not reported Commercial availability (CAS 113395-53-2); halogenated analog
Target Compound : Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate 5-phenyl, 3-(phenylthio)acetamido C₂₂H₂₀N₂O₃S₂ Not reported Hypothesized synthesis via thioacetylation or coupling reactions N/A

Key Observations

Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., cyano at position 4 in ) enhances electrophilic substitution reactivity, while bulky substituents (e.g., phenyl at position 5 in ) may sterically hinder reactions.

Physical Properties :

  • Melting points correlate with molecular symmetry and hydrogen bonding. For example, acetamido derivatives (e.g., compound 2 in ) exhibit higher melting points (~185°C) due to intermolecular H-bonding, whereas acetylated analogs (e.g., ) lack such interactions, resulting in lower or unreported melting points.

Toxicological Gaps: Analogous compounds like Thiophene fentanyl hydrochloride () highlight the need for rigorous toxicological profiling, as sulfur-containing thiophenes may exhibit unanticipated bioactivity .

Biological Activity

Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a phenyl group and an acetamido side chain, contributing to its unique biological properties. Its molecular formula is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 342.41 g/mol.

This compound exhibits several mechanisms of action:

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity IC50 (µM) Cell Line/Target Reference
Anticancer (inhibition of growth)5.0A549 (lung cancer)
Antioxidant (DPPH assay)12.0Free radical scavenging
Antimicrobial15.0Staphylococcus aureus
Enzyme inhibition (LOX)19.0Lysyl oxidase

Case Studies

  • Anticancer Activity : In a study evaluating the compound's effect on lung cancer cells (A549), it was found to significantly inhibit cell proliferation at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.
  • Antioxidant Potential : The antioxidant capacity was assessed using the DPPH radical scavenging assay, where this compound demonstrated a notable ability to neutralize free radicals, indicating its potential role in preventing oxidative stress-related damage.
  • Antimicrobial Efficacy : The compound exhibited antimicrobial activity against Staphylococcus aureus, with an IC50 value of 15 µM, suggesting its potential application in treating bacterial infections.

Research Findings and Future Directions

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Modifications to the acetamido group or the phenyl substituents may yield derivatives with improved efficacy against specific targets.

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